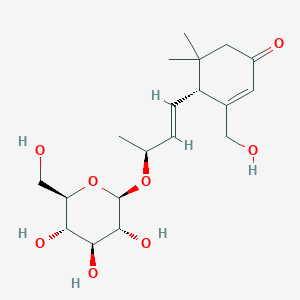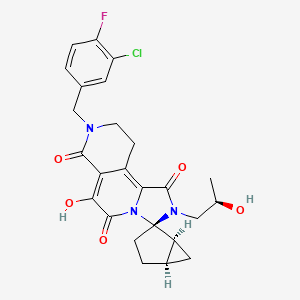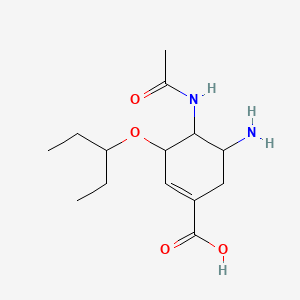![molecular formula C9H10ClN5O2 B11932974 1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Confidorsl is a systemic insecticide belonging to the class of neonicotinoid insecticides. It is primarily used for controlling a wide range of insect pests in various crops. The active ingredient in Confidorsl is imidacloprid, which acts on the central nervous system of insects, causing paralysis and eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidacloprid, the active ingredient in Confidorsl, involves several steps:
Starting Materials: The synthesis begins with 2-chloropyridine and ethylenediamine.
Formation of Intermediate: The reaction of 2-chloropyridine with ethylenediamine forms an intermediate compound.
Nitration: The intermediate is then nitrated to introduce the nitro group.
Cyclization: The nitrated intermediate undergoes cyclization to form the imidazolidine ring.
Final Product:
Industrial Production Methods
Industrial production of imidacloprid involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and effectiveness of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidacloprid undergoes several types of chemical reactions, including:
Oxidation: Imidacloprid can be oxidized to form various metabolites.
Reduction: Reduction of imidacloprid can lead to the formation of less active compounds.
Substitution: Imidacloprid can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of imidacloprid, which may have different levels of insecticidal activity .
Scientific Research Applications
Confidorsl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of neonicotinoid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Widely used in agriculture for pest control in crops such as cotton, rice, and vegetables .
Mechanism of Action
Imidacloprid, the active ingredient in Confidorsl, acts on the nicotinic acetylcholine receptors in the central nervous system of insects. It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway. This prevents acetylcholine from transmitting impulses between nerves, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: Another neonicotinoid insecticide with a similar mode of action.
Acetamiprid: A neonicotinoid insecticide used for controlling sucking insects.
Clothianidin: Known for its high potency against a wide range of insect pests
Uniqueness
Confidorsl (imidacloprid) is unique due to its high systemic activity, broad-spectrum efficacy, and long-lasting residual effect. It is highly effective at low application rates and provides rapid control of insect pests .
Properties
Molecular Formula |
C9H10ClN5O2 |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-3-nitroimidazolidin-2-imine |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-13-3-4-14(9(13)11)15(16)17/h1-2,5,11H,3-4,6H2 |
InChI Key |
OHCQTBUVYSBIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N)N1CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

